![molecular formula C9H8BNO3 B2625360 [3-(1,3-噁唑-5-基)苯基]硼酸 CAS No. 902775-28-4](/img/structure/B2625360.png)
[3-(1,3-噁唑-5-基)苯基]硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[3-(1,3-Oxazol-5-yl)phenyl]boronic acid” is a boronic acid derivative that has a phenyl substituted with an oxazole ring . It is a compound with the molecular formula C9H8BNO3 and a molecular weight of 188.98 .
Synthesis Analysis
The synthesis of oxazoline-based compounds, such as “[3-(1,3-Oxazol-5-yl)phenyl]boronic acid”, has been a subject of numerous investigations . Various synthetic protocols have been developed based on the substrates involved, including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, a new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “[3-(1,3-Oxazol-5-yl)phenyl]boronic acid” has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . Various chemical reactions involving oxazoline-based compounds have been reported, including direct arylation of oxazoles with high regioselectivity .科学研究应用
光學調製和感測應用
苯基硼酸 (PBAs),包括具有類似於 [3-(1,3-噁唑-5-基)苯基]硼酸結構的化合物,因其在光學調製和醣類識別中所扮演的角色而具有重要意義。Mu 等人 (2012) 的一項研究重點介紹了將 PBA 共軛到聚乙二醇以分散單壁碳奈米管 (SWNT) 的用途,這些碳奈米管會在與醣類結合後猝滅近紅外線螢光。這項研究展示了 PBA 中的結構變化如何影響 SWNT 光致發光的量子產率,提供對醣類光學感測器設計的見解 (Mu 等人,2012)。
作為硼中心親核試劑的反應性
Kong 等人 (2014) 合成了由噁唑-2-亞甲基配體支持的可分離苯基硼烯物質。他們的這項工作提供了在此情況下硼的親核性質的證據,擴大了硼中心化合物在有機合成和催化中的潛在應用 (Kong 等人,2014)。
有機合成和材料科學
與 [3-(1,3-噁唑-5-基)苯基]硼酸相關的化合物 3-硼-5-氟苯甲酸的研究展示了其作為有機合成中間體的重要性。孫海霞等人 (2015) 描述了其在鈴木芳基偶聯反應合成烯烴、苯乙烯和聯苯衍生物中的應用,強調了該化合物在製造各種有機材料中的效用 (孫海霞等人,2015)。
室溫磷光 (RTP) 和機致發光 (ML) 材料
Zhang 等人 (2018) 證明了芳基硼酸與二元醇的環狀酯化可以作為篩選 RTP 和 ML 材料的一種簡單有效的方法。這項工作表明 [3-(1,3-噁唑-5-基)苯基]硼酸衍生物在開發具有獨特發光特性的新型光學材料方面具有潛力 (Zhang 等人,2018)。
催化和對映選擇性反應
硼酸是化學中用途廣泛的分子,應用範圍從催化到材料科學。橋本等人 (2015) 發現 3-硼-BINOL 充當手性硼酸催化劑,促進高度對映選擇性的氮雜-麥可加成。這突出了硼酸在不對稱合成中的作用,開啟了合成稠密官能化環己烷的途徑 (橋本等人,2015)。
螢光化學感測器
硼酸,包括 [3-(1,3-噁唑-5-基)苯基]硼酸衍生物,在開發用於檢測生物活性物質的螢光化學感測器方面具有重要意義。黃等人 (2012) 總結了硼酸感測器在各種分析物中的進展,展示了硼酸在生物感測和診斷中的多種應用 (黃等人,2012)。
作用机制
Target of Action
The primary target of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid involves its interaction with the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is the SM coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that [3-(1,3-Oxazol-5-yl)phenyl]boronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of complex organic compounds, which can be used in various applications, including the development of pharmaceuticals and materials .
Action Environment
The action of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the SM coupling reaction requires a metal catalyst, typically palladium . The stability and efficacy of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid can also be affected by these factors .
生化分析
Biochemical Properties
[3-(1,3-Oxazol-5-yl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . The compound’s ability to form stable complexes with biomolecules is attributed to the boronic acid group’s affinity for hydroxyl groups, which are commonly found in biological systems.
Cellular Effects
The effects of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, [3-(1,3-Oxazol-5-yl)phenyl]boronic acid has been shown to alter gene expression profiles by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization.
Molecular Mechanism
At the molecular level, [3-(1,3-Oxazol-5-yl)phenyl]boronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of proteasomes, which are responsible for degrading unneeded or damaged proteins . By binding to the active sites of proteasomes, the compound prevents the breakdown of proteins, leading to an accumulation of these molecules within the cell. This inhibition can trigger various cellular responses, including apoptosis and cell cycle arrest. Additionally, [3-(1,3-Oxazol-5-yl)phenyl]boronic acid can interact with other enzymes, either inhibiting or activating their activity, depending on the specific context.
Temporal Effects in Laboratory Settings
The stability and degradation of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays. In in vitro and in vivo studies, the temporal effects of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid have been observed to vary, with some studies reporting sustained activity over extended periods, while others note a decline in activity due to degradation.
Dosage Effects in Animal Models
The effects of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit minimal toxicity and adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
[3-(1,3-Oxazol-5-yl)phenyl]boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the compound’s detoxification and elimination from the body. Additionally, [3-(1,3-Oxazol-5-yl)phenyl]boronic acid can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, facilitated by transporter proteins such as ABC transporters. Once inside the cell, [3-(1,3-Oxazol-5-yl)phenyl]boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific biomolecules, which can affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is a critical factor that determines its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that [3-(1,3-Oxazol-5-yl)phenyl]boronic acid exerts its effects in the appropriate cellular context. For example, its localization to the nucleus can facilitate interactions with transcription factors, while its presence in the mitochondria can influence cellular respiration and energy production.
属性
IUPAC Name |
[3-(1,3-oxazol-5-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFRWUFTUVHYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN=CO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



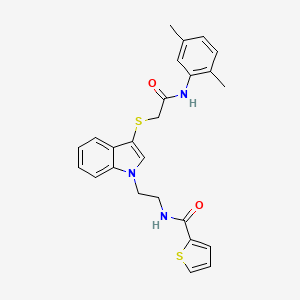
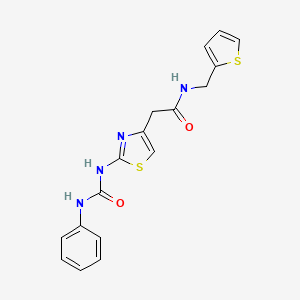


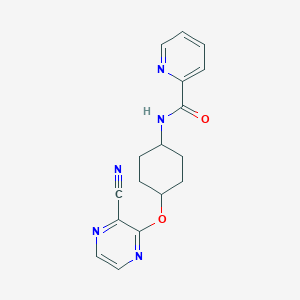
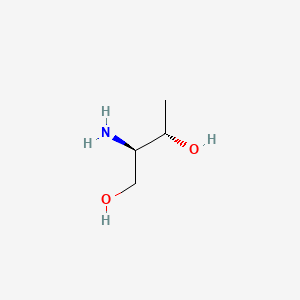
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)
amine](/img/structure/B2625293.png)

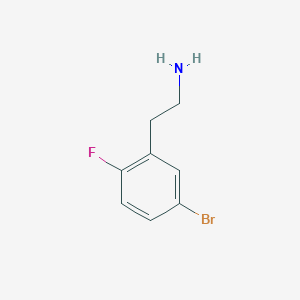
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625298.png)
